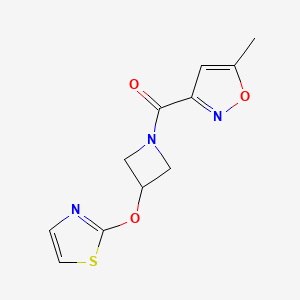

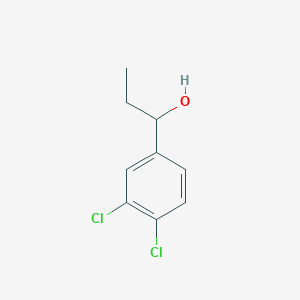

![molecular formula C18H18N2O3 B2757558 N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide CAS No. 946265-40-3](/img/structure/B2757558.png)

N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide is a chemical compound that has been the subject of much scientific research in recent years. This compound has shown promise in a number of different areas, including drug development, cancer research, and neurobiology. In

科学的研究の応用

Synthesis Techniques and Chemical Properties

One of the primary research areas involves the synthesis of cyclopropa[b]quinoline derivatives through innovative cyclopropanation processes. Szakonyi et al. (2002) detailed a synthesis method for 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline derivatives, highlighting a remarkable cyclopropanation process that results in compounds with potential as constrained amino acid analogs Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002. This synthesis technique opens up new avenues for creating novel heterocyclic systems with potential applications in drug discovery and materials science.

Therapeutic Agent Potential

Research on derivatives of tetrahydroquinoline has shown these compounds to possess a wide range of therapeutic properties. For example, Bonilla-Castañeda et al. (2022) synthesized a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative that exhibited potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022. This highlights the compound's potential in developing new therapeutic agents.

Application in Heterocycle Synthesis

The role of these compounds in synthesizing biologically interesting heterocycles is significant. Cui et al. (2013) discussed an unprecedented Rh(III)-catalyzed C–H activation/cycloaddition process for selectively synthesizing spiro dihydroisoquinolinones and furan-fused azepinones, showcasing simple starting materials and high efficiency Cui, Zhang, & Wu, 2013. These products could be easily transformed into other biologically relevant heterocycles, underscoring their versatility in organic synthesis and drug development.

Advancements in Organic Synthesis

The development and application of novel organic synthesis methods are crucial in exploring these compounds' potential. For instance, Li and Hsung (2009) described Rh(II)-catalyzed cyclopropenations of ynamides leading to highly substituted 2-amido-furans, demonstrating a facile entry to these compounds, which could further undergo N-tethered intramolecular cycloadditions Li & Hsung, 2009. This methodology provides a new pathway for constructing complex and functionalized heterocycles, essential for pharmaceutical research and material science.

特性

IUPAC Name |

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c21-17(13-5-6-13)19-14-8-7-12-3-1-9-20(15(12)11-14)18(22)16-4-2-10-23-16/h2,4,7-8,10-11,13H,1,3,5-6,9H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFHDBHVTPGTVDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C3CC3)N(C1)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

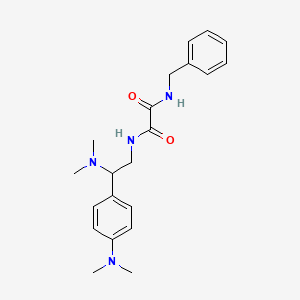

![[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2757476.png)

![2-[2-(1-Methylpyrazol-4-yl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2757478.png)

![2-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methylquinoxaline](/img/structure/B2757479.png)

![Methyl 2-amino-2-[4-(chloromethyl)phenyl]acetate;hydrochloride](/img/structure/B2757480.png)

![1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]piperidine](/img/no-structure.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclohex-3-enecarboxamide](/img/structure/B2757491.png)

![N-[cyano(3,4-dichlorophenyl)methyl]-3-(oxolan-2-yl)propanamide](/img/structure/B2757495.png)

![2-[(3S,5R)-2-Oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid;hydrochloride](/img/structure/B2757497.png)